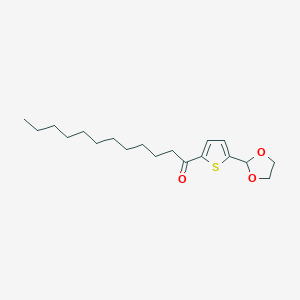

5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone” is a chemical compound. It is a type of 1,3-dioxolane, which are widely used in natural product syntheses as protecting groups for ketones, aldehydes, and 1,2-diols . They represent important intermediates and end-products in the pharmaceutical, fragrance, and polymer industries .

Synthesis Analysis

The synthesis of 1,3-dioxolanes involves the reaction of salicylaldehyde with commercially available diols using a catalytic amount of Mont K10 . The reaction proceeds via the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during the oxidation of alkene substrates with hypervalent iodine .Molecular Structure Analysis

The molecular structure of “5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone” is established through elemental analysis and spectroscopic characterization .Chemical Reactions Analysis

1,3-Dioxolanes can be oxidized with molecular oxygen in the presence of catalytic amounts of N-hydroxyphthalimide (NHPI) and Co(OAc)2 as a co-catalyst to produce esters .Scientific Research Applications

Molecular Modeling and Antioxidant Evaluation

A study explored novel derivatives of di-2-thienyl ketones, which are structurally related to 5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone, for their antioxidant activities. Using quantum chemical calculations and molecular docking analysis, the study identified compounds with significant antioxidant properties, highlighting the potential of these derivatives in scientific research applications related to oxidative stress and antioxidant mechanisms (Althagafi, 2022).

Heterogeneously Catalyzed Condensations of Glycerol

Another research avenue involves the condensation of glycerol with various carbonyl compounds to produce [1,3]dioxolan-4-yl-methanols and [1,3]dioxan-5-ols, with [1,3]dioxan-5-ols being of particular interest as precursors for 1,3-propanediol derivatives. This study emphasizes the potential of heterogeneously catalyzed reactions in creating novel platform chemicals from renewable resources (Deutsch, Martin, & Lieske, 2007).

Caging of Carbonyl Compounds

The development of photolabile (2,5-dihydroxyphenyl)ethylene glycol acetals from aldehydes and ketones, including structures similar to 5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone, offers a novel approach for the controlled release of carbonyl compounds upon irradiation. This technique has potential applications in photochemical studies and the development of light-responsive materials (Kostikov, Malashikhina, & Popik, 2009).

Cooperative Catalysis in Organic Synthesis

Research on the cooperative catalysis using silver salts and DBU for the nucleophilic addition/cyclization of propargylic alcohols with trifluoromethyl ketones to produce 5-alkylidene-1,3-dioxolane derivatives showcases the versatility of 1,3-dioxolane structures in organic synthesis. This method demonstrates the efficiency and broad applicability of such catalytic systems in synthesizing diverse dioxolane derivatives with potential in pharmaceutical and material science applications (Wang et al., 2015).

Tandem Processes in Organic Chemistry

A study on the thermal conditions leading to a family of 2-(1,3-dioxolan-2-yl)phenyl ketenes, which undergo a [1,5]-H shift/6π-electrocyclic ring-closure sequence to yield 1H-2-benzopyrans, highlights the intricate reactions possible with dioxolane structures. These findings contribute to the understanding of cascade reactions in organic chemistry and the synthesis of complex molecular architectures (Vidal, Marín‐Luna, & Alajarín, 2014).

Mechanism of Action

Target of Action

Compounds containing the 1,3-dioxolane moiety are often used as protective groups in organic synthesis , suggesting that the compound may interact with various biochemical entities depending on its specific configuration and the surrounding biochemical environment.

Mode of Action

1,3-dioxolanes can be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a brönsted or a lewis acid catalyst . This suggests that the compound may interact with its targets through similar chemical reactions, potentially leading to changes in the targets’ structure or function.

Action Environment

The action of 5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone may be influenced by various environmental factors, such as pH and temperature . For instance, 1,3-dioxolanes offer stability against all types of nucleophiles and bases . The addition of strong lewis acids enhances their sensitivity towards oxidants . Therefore, the compound’s action, efficacy, and stability may vary depending on these and other environmental conditions.

properties

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]dodecan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O3S/c1-2-3-4-5-6-7-8-9-10-11-16(20)17-12-13-18(23-17)19-21-14-15-22-19/h12-13,19H,2-11,14-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYFPIWOEBQYTIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)C1=CC=C(S1)C2OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641881 |

Source

|

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]dodecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone | |

CAS RN |

898772-00-4 |

Source

|

| Record name | 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-1-dodecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]dodecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline](/img/structure/B1359285.png)

![1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carbonitrile](/img/structure/B1359292.png)

![7-Chlorobenzo[d]oxazole](/img/structure/B1359311.png)